![molecular formula C15H31NO B1456713 3-Decyl-5-methyl-morpholine CAS No. 1089330-90-4](/img/structure/B1456713.png)
3-Decyl-5-methyl-morpholine
Overview
Description
3-Decyl-5-methyl-morpholine is a chemical compound with the molecular formula C15H31NO . It is a derivative of morpholine, a common heterocyclic amine .
Synthesis Analysis
The synthesis of morpholine derivatives, such as 3-Decyl-5-methyl-morpholine, often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs can be synthesized using this method .Molecular Structure Analysis
The molecular structure of 3-Decyl-5-methyl-morpholine consists of a six-membered ring containing one oxygen atom, one nitrogen atom, and four carbon atoms . The decyl and methyl groups are attached to the third and fifth carbon atoms of the ring, respectively .Physical And Chemical Properties Analysis
3-Decyl-5-methyl-morpholine has a molecular weight of 241.41 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 325.3±17.0 °C at 760 mmHg, and a flash point of 143.7±10.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 freely rotating bonds .Scientific Research Applications
Pharmaceutical Importance
Morpholine and its derivatives, such as 3-Decyl-5-methyl-morpholine, have significant pharmaceutical importance . They are used in the synthesis of many potent drugs due to their feasible physico-chemical properties (polarity and solubility), low cost, and wide availability . Chemical manipulations on morpholine-based molecules through structure-activity relationship strategy could help develop many interesting candidates of therapeutic significance to tackle a broad range of medical ailments .
Industrial Applications
Morpholine and its derivatives are also used in several industrial applications . For example, they serve as corrosion inhibitors, optical bleaching agents, and in textile solvents to dissolve cellulose .
Synthesis of Biologically Relevant Compounds
The morpholine motif, which is present in 3-Decyl-5-methyl-morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .
Stereoselective Synthesis
Special attention has been paid to the syntheses performed in a stereoselective manner and using transition metal catalysis . This allows for the creation of morpholine-based compounds with specific stereochemistry, which can be important in many chemical and biological applications .
Development of Novel Therapeutic Molecules
In the trail of developing novel therapeutic molecules, the integration of computational approaches such as molecular docking simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become increasingly indispensable . Morpholine derivatives like 3-Decyl-5-methyl-morpholine can be used in these computational models to predict their potential therapeutic effects .
Synthesis of New Morpholine Motifs
Recently, several fundamentally new strategies for the synthesis of the morpholine motif have been discovered . These include the stannyl amine protocol (SnAP) and silicon amine protocol (SLAP). It is also worth mentioning the involvement of MCR methods in the chemistry of morpholines . These new strategies could potentially be applied to the synthesis of 3-Decyl-5-methyl-morpholine and its derivatives .
properties
IUPAC Name |
3-decyl-5-methylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-3-4-5-6-7-8-9-10-11-15-13-17-12-14(2)16-15/h14-16H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFOZPDPAQJDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1COCC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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